molecular formula C12H13ClN2O3 B8736775 5-(3-Chlorophenyl)-1-methyl-5-nitropiperidin-2-one

5-(3-Chlorophenyl)-1-methyl-5-nitropiperidin-2-one

Cat. No.: B8736775
M. Wt: 268.69 g/mol
InChI Key: AKOXWWGBWMXOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)-1-methyl-5-nitropiperidin-2-one is a useful research compound. Its molecular formula is C12H13ClN2O3 and its molecular weight is 268.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-methyl-5-nitropiperidin-2-one

InChI

InChI=1S/C12H13ClN2O3/c1-14-8-12(15(17)18,6-5-11(14)16)9-3-2-4-10(13)7-9/h2-4,7H,5-6,8H2,1H3

InChI Key

AKOXWWGBWMXOHB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)(C2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred room temperature solution of 164 ul (1.940 mmol) methylamine (41% in water) in 1 ml dioxane was added 141 ul (1.940 mmol) formaldehyde (37% in water) dropwise (exothermic reaction). The mixture was stirred for 5 min and then a solution of 0.5 g (1.940 mmol) rac-4-(3-chloro-phenyl)-4-nitro-butyric acid methyl ester in 1.5 ml dioxane was added at once. The mixture was stirred at 65° C. for 6 h. The mixture was cooled to room temperature, ethyl acetate and a saturated NaCl solution were added. Aqueous phase was extracted 2 times with ethyl acetate. Combined organic phases were washed with a saturated NaCl solution, dried over sodium sulfate and concentrated in vacuo. The crude product was purified with flash column chromatography on silica gel (Eluent: Heptane/ethyl acetate 0 to 100%) to provide 395 mg (76%) of the title compound as a colorless oil. MS (m/e): 269.2 (MH+).
Quantity
164 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
141 μL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

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